乙酰丙酮氧钛(IV)

描述

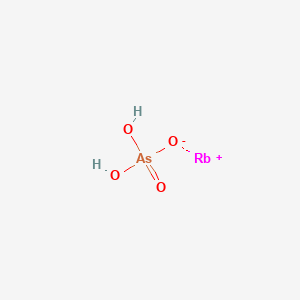

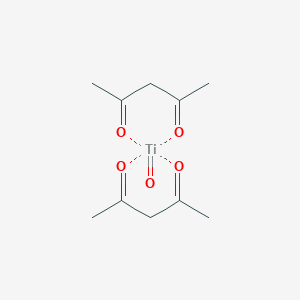

Titanium(IV) oxyacetylacetonate is a yellow powder with a chemical formula of C10H14O5Ti and a molecular weight of 262.08 . It is a useful catalyst for C-C and C-N coupling reactions and is used as an organic synthesis catalyst and resin crosslinking agent and curing accelerator .

Molecular Structure Analysis

The molecular structure of Titanium(IV) oxyacetylacetonate is represented by the chemical formula C10H14O5Ti . It has a molecular weight of 262.08 .Physical And Chemical Properties Analysis

Titanium(IV) oxyacetylacetonate is a yellow powder . It has a melting point of 200℃ and a boiling point of 159.5℃ . It should be stored below 30℃ .科学研究应用

Catalysis

This compound finds use as a catalyst in organic synthesis processes . It can facilitate various chemical reactions, including polymerization and oxidation processes, by lowering the activation energy required for the reactions to proceed.

Resin Crosslinking

In the field of polymer chemistry, Titanium(IV) oxyacetylacetonate acts as a crosslinking agent . It helps in enhancing the mechanical strength and thermal stability of resins by creating additional bonds between polymer chains.

Curing Accelerator

It is also employed as a curing accelerator for resins . By speeding up the curing process, it allows for faster production cycles in the manufacturing of composite materials.

Invisibility Cloak Research

Remarkably, Titanium(IV) oxyacetylacetonate has been associated with cutting-edge research in creating omnidirectional invisibility cloaks in free space . This application leverages the compound’s unique refractive properties to bend light around objects, rendering them invisible to the naked eye.

安全和危害

Titanium(IV) oxyacetylacetonate is moderately toxic by the intraperitoneal route . It is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes . It is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is suspected of causing cancer .

作用机制

Target of Action

Titanium(IV) oxyacetylacetonate, also known as TiO(acac)2, is a compound that primarily targets organic synthesis reactions and resin crosslinking . It acts as a catalyst in these reactions, accelerating the rate at which they occur without being consumed in the process .

Mode of Action

The compound interacts with its targets by participating in the reaction process. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of these interactions and the resulting changes depend on the specific reactions in which the compound is involved.

Biochemical Pathways

Titanium(IV) oxyacetylacetonate affects various biochemical pathways, particularly those involved in organic synthesis and resin crosslinking . The downstream effects of these pathways can vary widely, depending on the specific reactions and the roles of the other reactants involved.

Result of Action

The molecular and cellular effects of Titanium(IV) oxyacetylacetonate’s action are primarily seen in the acceleration of the reactions it catalyzes. By lowering the activation energy required for these reactions, it enables them to proceed more quickly and efficiently .

Action Environment

The action, efficacy, and stability of Titanium(IV) oxyacetylacetonate can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reactions are carried out .

属性

IUPAC Name |

4-hydroxypent-3-en-2-one;oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVORQMAWLEPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange powder; [Acros Organics MSDS] | |

| Record name | Bis(acetylacetonato)titanium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

CID 539986 | |

CAS RN |

14024-64-7 | |

| Record name | Titanium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxobis(pentane-2,4-dionato-O,O')titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Titanium(IV) oxyacetylacetonate suitable for sensing applications?

A1: Titanium(IV) oxyacetylacetonate demonstrates utility as a sensitive reagent for detecting trace amounts of hydrogen peroxide (H2O2). When incorporated into a Nafion coating on an optical fiber probe, it reacts with H2O2, producing a product that absorbs light at a specific wavelength (360 nm) []. This allows for real-time monitoring of H2O2 concentrations in aqueous solutions using optical fiber evanescent wave absorption spectrometry [].

Q2: How is Titanium(IV) oxyacetylacetonate used in the synthesis of nanomaterials?

A2: Titanium(IV) oxyacetylacetonate serves as a precursor for Titanium dioxide (TiO2) in the synthesis of ZnO-TiO2 nanocomposite thin films []. Utilizing spray pyrolysis, researchers successfully created these films on silicon and glass substrates. The resulting nanocomposites were characterized using techniques such as field emission scanning electron microscopy, X-ray diffraction, and Raman spectroscopy to understand their morphology, phase composition, and molecular structure [].

Q3: What role does Titanium(IV) oxyacetylacetonate play in photoelectrochemical applications?

A3: Titanium(IV) oxyacetylacetonate is crucial for synthesizing Titanium dioxide (TiO2) thin films with photoelectrochemical properties []. When paired with phthalocyanine, a system is created where the TiO2, prepared from Titanium(IV) oxyacetylacetonate through hydrolysis, acts as a photoactive material []. This system exhibits photocurrent generation in the visible light spectrum, coinciding with the phthalocyanine's absorption characteristics []. This finding highlights the potential of Titanium(IV) oxyacetylacetonate-derived materials in solar energy conversion applications.

Q4: Can Titanium(IV) oxyacetylacetonate be used as a latent accelerator, and if so, how does it work?

A4: Yes, Titanium(IV) oxyacetylacetonate demonstrates effectiveness as a latent accelerator in anhydride-cured epoxy resins []. At low concentrations (0.05–0.10% w/w), it significantly accelerates curing at elevated temperatures (150–175°C) while exhibiting excellent storage stability at room temperature []. The mechanism behind this acceleration is believed to involve the decomposition products of Titanium(IV) oxyacetylacetonate, which act as initiators for epoxy-anhydride polymerization [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。